molecular formula C26H29N7O3 B2610029 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 920378-48-9

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2610029
CAS No.: 920378-48-9
M. Wt: 487.564
InChI Key: VLSJYHFEZPYEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one, supplied for research purposes. It is a synthetic organic molecule with the CAS Registry Number 920378-48-9 . The compound has a molecular formula of C₂₆H₂₉N₇O₃ and a molecular weight of 487.56 g/mol . It features a triazolo[4,5-d]pyrimidine core structure, which is a fused heterocyclic system known to be of significant interest in medicinal chemistry and drug discovery for its potential as a pharmacophore. This core is substituted at the 3-position with a 4-ethoxyphenyl group and at the 7-position with a piperazine moiety, which is further functionalized with a 3-(4-methoxyphenyl)propan-1-one chain . The specific research applications, biological activity, mechanism of action, and target pathways for this compound are areas of active investigation and are not fully characterized in public sources. Researchers are exploring its potential based on the known activities of analogous triazolo[4,5-d]pyrimidine derivatives. This product is intended for use in strictly controlled laboratory environments to facilitate its further characterization and evaluation in various experimental models. It is offered with a guaranteed purity of 90% or higher . Please Note: This product is labeled with the safety precaution "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-36-22-11-7-20(8-12-22)33-26-24(29-30-33)25(27-18-28-26)32-16-14-31(15-17-32)23(34)13-6-19-4-9-21(35-2)10-5-19/h4-5,7-12,18H,3,6,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJYHFEZPYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C23H29N9O
  • Molecular Weight : 447.54 g/mol

Structural Characteristics

The compound features a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of ethoxy and methoxy groups further contributes to its chemical reactivity and solubility.

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A recent investigation into related triazolo-pyrimidine derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting a promising anticancer profile. The structure-activity relationship (SAR) analysis indicated that modifications at the piperazine and phenyl positions could enhance potency .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Triazolo-pyrimidines have been reported to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in several studies. For example, it may act as an inhibitor of dihydrofolate reductase and other key metabolic enzymes, which are crucial for microbial growth and proliferation .

Neuropharmacological Effects

Some derivatives of triazolo-pyrimidines have been studied for their neuropharmacological effects, including anxiolytic and antidepressant-like activities. These effects are generally attributed to modulation of neurotransmitter systems .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of substituted phenyl hydrazines with appropriate carbonyl compounds followed by functionalization to introduce the piperazine moiety .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds in this class have favorable absorption characteristics and moderate bioavailability. Further studies are needed to optimize these parameters for clinical applications .

Data Table: Biological Activity Overview

Activity TypeAssessed PropertiesObserved Effects
AnticancerIC50 ValuesEffective against various cancer lines
AntimicrobialZone of InhibitionBroad-spectrum activity
Enzyme InhibitionDihydrofolate ReductaseSignificant inhibition observed
NeuropharmacologicalBehavioral TestsAnxiolytic effects noted

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. The ability of this compound to inhibit specific kinases may contribute to its potential as an anticancer agent. Studies have shown that triazolo-pyrimidines can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

There is evidence that the piperazine moiety contributes to neuropharmacological effects. Compounds with piperazine structures are often explored for their potential in treating neurological disorders such as anxiety and depression. The interaction of this compound with serotonin and dopamine receptors could provide therapeutic benefits in mood regulation .

GCN2 Inhibition

The compound has been identified as a GCN2 (General Control Nonderepressible 2) inhibitor. GCN2 plays a crucial role in cellular stress responses, particularly under amino acid starvation conditions. Inhibiting this pathway can promote apoptosis in certain cancer cell types, making this compound a candidate for further development as an anticancer therapeutic .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective properties of similar piperazine derivatives. The results indicated that these compounds could mitigate neurodegeneration in animal models by enhancing neurotrophic factor signaling pathways . This suggests that the compound may have potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aryl ketones. Below is a comparative analysis with two closely related analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxyphenyl (triazole); 4-Methoxyphenylpropan-1-one (piperazine) C₂₉H₃₁N₇O₃ 525.6 Balanced lipophilicity; dual aryl groups for potential dual-target activity.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 4-Ethoxyphenyl (triazole); Phenoxyethanone (piperazine) C₂₇H₂₈N₇O₃ 506.5 Reduced steric bulk; phenoxy group may enhance metabolic stability.
3-(4-Methoxyphenyl)-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one 4-Methoxyphenyl (triazole); 4-Methoxyphenylpropan-1-one (piperazine) C₂₈H₂₉N₇O₃ 511.6 Symmetric methoxy groups; higher polarity may improve aqueous solubility.
Key Observations:

Substituent Impact on Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analog .

Synthetic Accessibility: Piperazine-linked propanone derivatives (target and analog ) require multi-step synthesis, including Buchwald-Hartwig amination for piperazine coupling . Phenoxyethanone derivatives () may utilize nucleophilic aromatic substitution for phenoxy group introduction.

Pharmacological and Biochemical Insights (Inferred from Class Trends)

Triazolopyrimidines are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their structural mimicry of purine bases.

  • Anticancer Activity: Triazolopyrimidines with arylpiperazine moieties induce apoptosis in oral squamous cell carcinoma (OSCC) via ferroptosis pathways .
  • Selectivity : Methoxy/ethoxy substituents modulate selectivity; symmetric methoxy groups (as in ) may reduce off-target effects compared to mixed substituents .

Q & A

Q. What are the key synthetic challenges and methodological strategies for synthesizing this compound?

The synthesis involves multi-step routes to construct the triazolopyrimidine core, followed by functionalization with piperazine and aromatic substituents. Key challenges include regioselective cyclization of the triazole ring and optimizing coupling reactions between the pyrimidine and piperazine moieties. Methodologies include:

  • Nucleophilic substitution for piperazine attachment under inert conditions (e.g., dry DMF, 60–80°C) .
  • Click chemistry or copper-catalyzed azide-alkyne cycloaddition for triazole formation .
  • HPLC purification (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR : Assign peaks for the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and piperazine (δ 3.0–3.5 ppm) .
  • IR spectroscopy : Verify carbonyl stretches (~1680 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 505.2) and monitor purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screens should focus on:

  • Kinase inhibition assays : Prioritize kinases linked to cancer (e.g., CDK2, EGFR) due to structural similarity to known triazolopyrimidine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility testing : Measure in PBS/DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor pharmacokinetics or off-target effects. Strategies include:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways .
  • Plasma protein binding studies : Assess free drug availability via equilibrium dialysis .
  • Transcriptomic profiling : Compare gene expression changes in responsive vs. non-responsive models .

Q. What computational approaches optimize its binding affinity to target enzymes?

Advanced methods include:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., focus on hydrogen bonding with Glu81/Lys89 in CDK2) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of key residues .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using CoMFA/CoMSIA .

Q. How do structural modifications impact selectivity against off-target receptors?

Systematic SAR studies reveal:

  • Piperazine substituents : Bulky groups (e.g., phenyl) reduce hERG channel binding, lowering cardiac toxicity risks .
  • Aromatic substitution : 4-Methoxyphenyl enhances solubility but may reduce membrane permeability vs. 4-ethoxyphenyl .
  • Triazole ring : Fluorination at C5 improves metabolic stability without compromising affinity .

Q. What experimental designs address conflicting spectral data in reaction intermediates?

Contradictions in NMR/IR data often stem from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolopyrimidine region .
  • X-ray crystallography : Confirm regiochemistry of triazole-pyrimidine fusion .
  • LC-MS/MS : Detect trace impurities (e.g., de-ethoxy byproducts) .

Methodological Guidance for Data Interpretation

Q. How to prioritize biological targets given its polypharmacological profile?

Use a tiered approach:

  • Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify top hits .
  • CRISPR-Cas9 knockout models : Validate target relevance in isogenic cell lines .
  • Thermal shift assays : Measure target engagement via protein melting temperature shifts .

Q. What strategies mitigate toxicity while maintaining anticancer activity?

  • Prodrug design : Mask polar groups (e.g., esterify methoxy to improve bioavailability) .
  • Lipid nanoparticle encapsulation : Enhance tumor targeting and reduce systemic exposure .
  • Dual-target inhibitors : Combine kinase inhibition with PARP or HDAC blockade for synergistic effects .

Q. How to validate hypotheses about its mechanism of action?

Combine orthogonal methods:

  • Western blotting : Quantify phosphorylation changes in downstream signaling proteins (e.g., ERK, AKT) .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
  • RNA-seq : Identify pathway enrichment (e.g., apoptosis, cell cycle arrest) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.